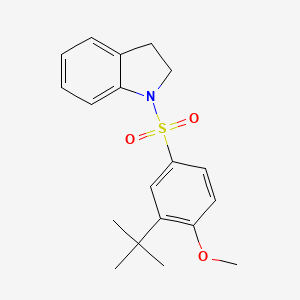

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-19(2,3)16-13-15(9-10-18(16)23-4)24(21,22)20-12-11-14-7-5-6-8-17(14)20/h5-10,13H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYPGVURQSFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the core indole structure. The tert-butyl group and methoxy group are introduced through specific chemical reactions, often involving the use of reagents such as tert-butyl chloride and methanol under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.

Biology: The compound may serve as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, possibly acting as a precursor for drug development.

Industry: Its unique properties may be exploited in the manufacturing of advanced materials or as an intermediate in chemical processes.

Mechanism of Action

The mechanism by which 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitrobenzoyl in ): Enhance crystallinity and intermolecular interactions, critical for solid-state studies.

- Bulky Groups (e.g., tert-butyl in the target compound): Likely reduce solubility but improve metabolic stability.

- Heterocyclic Moieties (e.g., pyridinyl in ): Introduce hydrogen-bonding or π-stacking capabilities, enhancing binding to biological targets.

Synthetic Accessibility: Sulfonylation (e.g., benzenesulfonyl derivatives) and acylation (e.g., fluorophenylcarbonyl) are common strategies for functionalizing the indoline nitrogen . Yields vary significantly (e.g., 78% for fluorophenylcarbonyl vs. unoptimized protocols for bulkier substituents).

Chloropyrimidinyl derivatives () highlight applications in drug discovery due to their modular reactivity.

Crystallographic Behavior :

- Benzenesulfonyl derivatives () exhibit defined crystal packing, whereas bulkier analogs (e.g., tert-butyl) may require advanced refinement tools (e.g., SHELXL ) for structural elucidation.

Biological Activity

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known by its CAS number 338747-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H23NO4S

- Molecular Weight : 361.5 g/mol

- Structure : The compound features a sulfonyl group attached to a methoxy-substituted aromatic ring and a dihydroindole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of various indole derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Similar Indole Derivative | SW480 | TBD | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Compounds with similar structures have exhibited activity against various bacterial strains, including drug-resistant strains. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cell survival in pathogens.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of their therapeutic potential.

- Cell Cycle Modulation : Many derivatives have been shown to affect the cell cycle, particularly at the G2/M checkpoint, thereby halting proliferation.

Study on Anticancer Properties

A study published in PubMed evaluated a series of indole derivatives for their anticancer properties. The results indicated that modifications at the sulfonyl and methoxy positions significantly enhanced biological activity. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related compounds against resistant bacterial strains. The results highlighted that certain structural features contributed to enhanced binding affinity to bacterial enzymes, leading to effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.